3,8-Bismethacryloyl ethidium bromide
Overview
Description
3,8-Bismethacryloyl ethidium bromide is a fluorescent dye commonly used in biomedical research. It is a derivative of ethidium bromide, a well-known intercalating agent that binds to DNA. This compound is used to label DNA and RNA in cells and tissues, and it has a high affinity for double-stranded DNA.
Preparation Methods
The synthesis of 3,8-Bismethacryloyl ethidium bromide involves several steps. The starting material is typically ethidium bromide, which undergoes a series of chemical reactions to introduce methacryloyl groups at the 3 and 8 positions. The reaction conditions often involve the use of solvents like nitrobenzene and reagents such as diethyl sulfate . Industrial production methods aim to simplify the process, reduce costs, and increase yield .
Chemical Reactions Analysis
3,8-Bismethacryloyl ethidium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,8-Bismethacryloyl ethidium bromide has numerous applications in scientific research:
Chemistry: Used as a fluorescent monomer in polymer chemistry.
Biology: Employed to label DNA and RNA in cells and tissues for visualization under a microscope.
Medicine: Utilized in diagnostic techniques to detect nucleic acids in various samples.
Industry: Applied in the production of fluorescent materials and dyes.
Mechanism of Action
The mechanism of action of 3,8-Bismethacryloyl ethidium bromide involves intercalation between the base pairs of double-stranded DNA. This intercalation stabilizes the DNA structure and increases its fluorescence when exposed to UV light. The molecular targets are the nucleic acids, and the pathways involved include the binding and stabilization of DNA .
Comparison with Similar Compounds
3,8-Bismethacryloyl ethidium bromide is unique due to its high affinity for double-stranded DNA and its fluorescent properties. Similar compounds include:
Ethidium bromide: The parent compound, widely used for DNA staining.
Nile blue acrylamide: Another fluorescent dye used in similar applications.
Fluorescein O-methacrylate: A fluorescent monomer used in polymer chemistry.
This compound stands out due to its specific modifications that enhance its binding to DNA and its fluorescence properties, making it highly valuable in various research fields.
Properties
IUPAC Name |
N-[5-ethyl-3-(2-methylprop-2-enoylamino)-6-phenylphenanthridin-5-ium-8-yl]-2-methylprop-2-enamide;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O2.BrH/c1-6-32-26-17-22(31-29(34)19(4)5)13-15-24(26)23-14-12-21(30-28(33)18(2)3)16-25(23)27(32)20-10-8-7-9-11-20;/h7-17H,2,4,6H2,1,3,5H3,(H,30,33);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXGJIVGBCOERN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)C(=C)C)NC(=O)C(=C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584271 | |
Record name | 5-Ethyl-3,8-bis[(2-methylacryloyl)amino]-6-phenylphenanthridin-5-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206444-57-7 | |
Record name | 5-Ethyl-3,8-bis[(2-methylacryloyl)amino]-6-phenylphenanthridin-5-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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